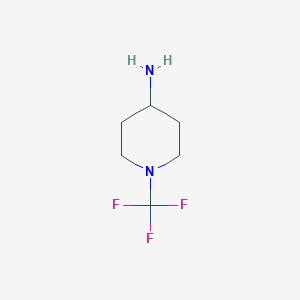
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is a compound that features an imidazole ring, a cyclopropane ring, and an amine group Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted imidazole derivatives.
Applications De Recherche Scientifique
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, imidazole-containing compounds have been shown to inhibit certain enzymes involved in disease processes, making them potential candidates for drug development .
Comparaison Avec Des Composés Similaires
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole ring but differ in their additional functional groups and overall structure, leading to unique properties and applications. This compound is unique due to the presence of the cyclopropane ring and amine group, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
N-[1-(1-propan-2-ylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H19N3/c1-8(2)14-7-6-12-11(14)9(3)13-10-4-5-10/h6-10,13H,4-5H2,1-3H3 |
Clé InChI |
FSOSZUKIIAYPKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CN=C1C(C)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



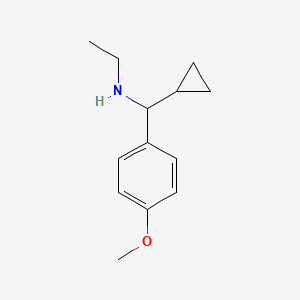
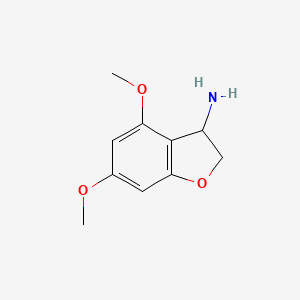
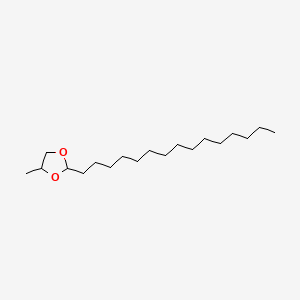
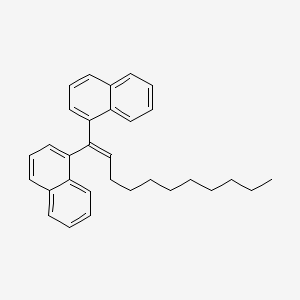
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
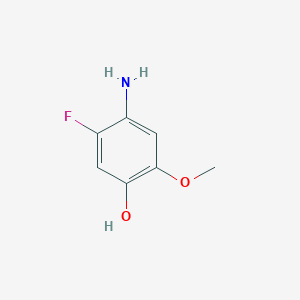

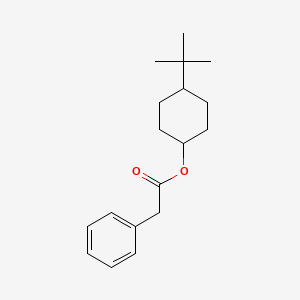

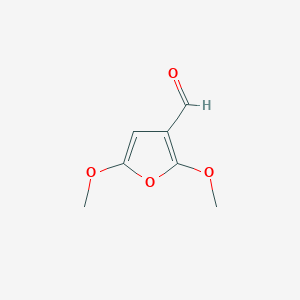
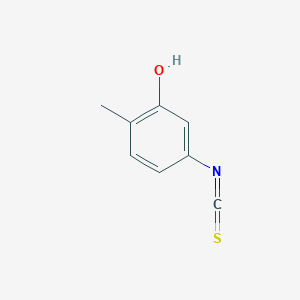
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)
